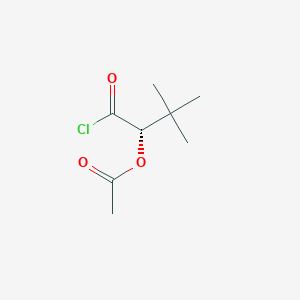
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is an organic compound with a unique structure that includes a chloro group, a dimethyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate typically involves the esterification of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol: Similar structure but lacks the acetate ester group.
(2S)-1-Bromo-3,3-dimethyl-1-oxobutan-2-yl acetate: Similar structure but with a bromo group instead of a chloro group.
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl propionate: Similar structure but with a propionate ester group instead of an acetate ester group.
Uniqueness
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and an acetate ester allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
84569-93-7 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
[(2S)-1-chloro-3,3-dimethyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)12-6(7(9)11)8(2,3)4/h6H,1-4H3/t6-/m1/s1 |
InChI Key |
OQCMUCHQNCLMKA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)O[C@H](C(=O)Cl)C(C)(C)C |
Canonical SMILES |
CC(=O)OC(C(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















